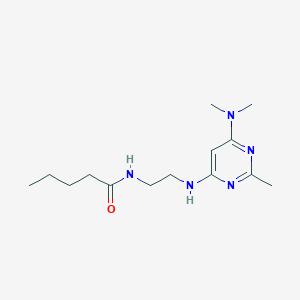

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of dimethylaminoethyl methacrylate (DMAEMA), which is a type of polymethacrylate with attractive properties . DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor .

Synthesis Analysis

DMAEMA is often used in the synthesis of block copolymers . It can be prepared via atom transfer radical polymerization (ATRP), a method that allows for control over the polymer structure .Molecular Structure Analysis

The molecular structure of DMAEMA includes a dimethylamino group attached to an ethyl methacrylate group . This structure allows DMAEMA to exhibit pH and temperature-responsive behavior .Chemical Reactions Analysis

DMAEMA can participate in various chemical reactions, including reductive amination of aldehydes or ketones . It can also react with other compounds to form polymers with specific properties .Physical And Chemical Properties Analysis

DMAEMA is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor . It is miscible with water and reacts with bases . It also exhibits pH-responsive behavior .Aplicaciones Científicas De Investigación

Analytical Methodology in Environmental Monitoring

An analytical method enables the determination of metabolites such as 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine in human urine, highlighting its application in monitoring exposure to pyrimidine-based insecticides. This method involves extraction, derivatization, and analysis using gas chromatography-mass spectrometry, underlining the compound's relevance in occupational health and environmental safety (Hardt & Angerer, 1999).

Diagnostic Imaging in Alzheimer's Disease

The compound shares structural features with derivatives used in positron emission tomography for diagnosing Alzheimer's disease. Specifically, hydrophobic radiofluorinated derivatives bind to neurofibrillary tangles and beta-amyloid senile plaques, enabling their localization in living patients. This noninvasive technique assists in diagnostic assessment and monitoring treatment responses, showcasing the compound's potential in neurological research (Shoghi-Jadid et al., 2002).

Synthesis of Heterocyclic Compounds

The reactivity of pyrimidine derivatives, such as those involving dimethylamino groups, is instrumental in synthesizing novel heterocyclic compounds. These syntheses contribute to the development of new materials, pharmaceuticals, and agrochemicals, demonstrating the compound's significance in chemical research and drug discovery processes (Burbulienė et al., 2002).

Biomedical Research and Drug Development

Compounds structurally related to "N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pentanamide" have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This highlights the compound's potential in developing new therapeutic agents and understanding biological mechanisms at the molecular level (Jansa et al., 2014).

Molecular Interactions and Crystal Engineering

Research on pyrimidine derivatives elucidates their role in forming specific molecular motifs and interactions in crystal structures. These studies have implications for designing new materials with desired physical and chemical properties, emphasizing the compound's importance in materials science and engineering (Balasubramani et al., 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-5-6-7-14(20)16-9-8-15-12-10-13(19(3)4)18-11(2)17-12/h10H,5-9H2,1-4H3,(H,16,20)(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMCQJMNHAJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCCNC1=CC(=NC(=N1)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)

![methyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2676740.png)

![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)

![(5E)-3-benzoyl-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2676750.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2676753.png)

![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2676755.png)

![1-[5-(4-Methylpiperazin-1-yl)thiophen-2-yl]ethan-1-one](/img/structure/B2676756.png)

![4-ethoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2676758.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2676760.png)